4-Iodophenylboronic acid is an organic compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that carries an iodine substituent. Its molecular formula is , with a molecular weight of approximately 247.83 g/mol. This compound is notable for its role in various
4-IPBA is classified as harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory tract irritation upon inhalation. Here are some safety precautions to consider when handling 4-IPBA:
4-Iodophenylboronic acid is primarily utilized in cross-coupling reactions, such as the Suzuki reaction, where it serves as a boron source for the formation of carbon-carbon bonds. It can also participate in:
The compound's reactivity is influenced by its iodine substituent, which enhances the electrophilic character of the phenyl ring.
Research indicates that 4-iodophenylboronic acid exhibits significant biological activity, particularly as an enhancer in chemiluminescent assays. It has been shown to enhance the horseradish peroxidase-catalyzed oxidation of luminol, demonstrating its potential as a sensitive probe in biochemical assays . The compound's ability to facilitate light emission makes it useful in various diagnostic applications.
The synthesis of 4-iodophenylboronic acid typically involves several steps:
This method highlights the compound's accessibility for laboratory synthesis and its utility in further chemical transformations.
4-Iodophenylboronic acid finds applications across various fields:
Studies on 4-iodophenylboronic acid have focused on its interactions with biological systems and other chemical entities. Its ability to enhance light emission in enzymatic reactions indicates potential interactions with peroxidases and other enzymes. Additionally, research has explored its toxicity and allergenic potential, highlighting the need for careful handling due to possible allergic reactions associated with iodine .
Several compounds share structural similarities with 4-iodophenylboronic acid, including:
4-Iodophenylboronic acid (C₆H₆BIO₂) is an organoboron compound characterized by the presence of both a boronic acid group and an iodine atom attached to a phenyl ring [1]. This compound has a molecular weight of 247.83 g/mol and typically appears as a white to off-white crystalline solid [2]. The compound serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions where it facilitates the formation of carbon-carbon bonds [2].
The synthesis of 4-iodophenylboronic acid can be accomplished through various methodologies, each offering distinct advantages in terms of yield, purity, and reaction conditions [1] [3]. These synthetic approaches have been developed and refined over time to optimize the production of this valuable chemical intermediate [4].
Direct boronation represents one of the fundamental approaches for synthesizing 4-iodophenylboronic acid [3]. This method typically involves the reaction of 4-iodoarenes with boron-containing reagents under specific conditions to introduce the boronic acid functionality [5].
A common direct boronation procedure involves the treatment of 4-iodobenzene with a boron source such as trialkyl borates, followed by hydrolysis [1]. The reaction generally proceeds through the formation of an organolithium or organomagnesium intermediate via halogen-metal exchange [3]. This intermediate then undergoes nucleophilic attack on the boron source, ultimately yielding 4-iodophenylboronic acid after hydrolysis [1] [6].
The reaction can be represented as follows:
This direct boronation approach typically provides moderate to good yields, although careful control of reaction conditions is essential to prevent side reactions, particularly the loss of the iodine substituent during the halogen-metal exchange step [1] [3].
Palladium-catalyzed borylation represents a more modern and versatile approach to synthesizing 4-iodophenylboronic acid [4]. These methods utilize palladium complexes as catalysts to facilitate the introduction of boron functionality into aryl halides [4] [7].
One significant advantage of palladium-catalyzed methods is their compatibility with various functional groups and milder reaction conditions compared to direct boronation approaches [4]. The palladium-catalyzed borylation typically employs diboron reagents such as bis(pinacolato)diboron or tetrahydroxydiboron in the presence of a palladium catalyst and a suitable base [7].
A representative palladium-catalyzed procedure involves:
Research has demonstrated that palladium pincer-complex catalysis can be particularly effective for borylation reactions, allowing for the synthesis of functionalized boronic acids under mild and neutral conditions [7]. These catalytic transformations proceed with high selectivity and tolerate various functional groups including bromide, carboxylate, sulfonamide, acetate, and silyl groups [7].
The palladium-catalyzed approach typically yields the desired 4-iodophenylboronic acid in good to excellent yields, with the added advantage of maintaining the iodine substituent intact throughout the reaction process [4] [7].
Solid-state mechanochemical synthesis represents an emerging and environmentally friendly approach for preparing boronic acids, including 4-iodophenylboronic acid [8]. This methodology utilizes mechanical force, typically through ball milling, to facilitate chemical reactions in the solid state with minimal or no solvent [8] [12].
The mechanochemical approach offers several advantages:
A typical mechanochemical synthesis of 4-iodophenylboronic acid might involve:
Research has demonstrated that mechanochemical syntheses of boron-containing compounds can achieve high yields, outperforming more classical solution-based methods [12]. For instance, studies have shown that large organic macrocycles with borasiloxane linkages are easily accessible through simple polycondensation reactions performed mechanochemically in a ball mill [12].
X-ray powder diffraction patterns of mechanochemically synthesized 4-iodophenylboronic acid confirm the formation of the desired product with high crystallinity [11]. The diffraction patterns show characteristic peaks that distinguish the product from starting materials, validating the effectiveness of this solvent-free approach [11].
The purification and crystallization of 4-iodophenylboronic acid are critical steps in obtaining high-quality material suitable for analytical and synthetic applications [15]. Various techniques have been developed to achieve optimal purity and crystallinity [15] [6].
Recrystallization represents one of the primary methods for purifying 4-iodophenylboronic acid [15]. The choice of solvent system significantly impacts the efficiency of this process and the quality of the resulting crystals [15]. Common solvent systems employed include:
The crystallization process can be optimized by controlling several parameters:
For obtaining crystals suitable for X-ray diffraction studies, specialized techniques may be employed:
The purity of 4-iodophenylboronic acid can be assessed through melting point determination, with pure samples exhibiting a sharp melting point in the range of 322-326°C [20]. Additionally, chromatographic techniques may be employed for analytical assessment of purity [14].
Comprehensive spectroscopic characterization is essential for confirming the structure, purity, and properties of 4-iodophenylboronic acid [1]. Various spectroscopic techniques provide complementary information about different aspects of the compound's molecular structure and solid-state arrangement [1] [16].
Boron-11 Nuclear Magnetic Resonance ($$^{11}$$B NMR) spectroscopy serves as a powerful tool for characterizing 4-iodophenylboronic acid and related compounds [23]. This technique provides valuable information about the electronic environment surrounding the boron nucleus, offering insights into the molecular structure and bonding characteristics [23].
In solution-state $$^{11}$$B NMR, 4-iodophenylboronic acid typically exhibits a signal in the range of 26-31 ppm, consistent with other arylboronic acids [23]. The exact chemical shift can vary slightly depending on solvent effects and concentration [23] [10].
Solid-state $$^{11}$$B NMR spectroscopy reveals additional information about the compound's structure in the crystalline state [23]. Key parameters extracted from solid-state $$^{11}$$B NMR include:
The table below summarizes typical $$^{11}$$B NMR parameters for arylboronic acids, including those similar to 4-iodophenylboronic acid:
| Parameter | Typical Range for Boronic Acids | Notes |
|---|---|---|
| δiso (ppm) | 26-31 | Referenced to solid NaBH4 at -42.06 ppm |
| CQ (MHz) | 2.8-3.3 | Generally larger for acids than esters |
| ηQ | 0.1-0.4 | Measure of EFG tensor asymmetry |
| Ω (ppm) | 30-40 | Span of the chemical shift tensor |
Studies have shown that the $$^{11}$$B NMR parameters, particularly the span (Ω), are sensitive to the molecular and electronic environment of the boron center [23]. The span exhibits significant relative variation (up to 75%) among different boronic acids and is considered the most characteristic NMR parameter for these compounds [23] [10].
Advanced $$^{11}$$B NMR techniques, such as two-dimensional correlation experiments, can provide additional structural information [24]. These methods are particularly valuable for investigating hydrogen bonding networks and self-assembly processes involving boronic acids in the solid state [24].
X-ray diffraction (XRD) studies provide definitive information about the three-dimensional structure of 4-iodophenylboronic acid in the crystalline state [16]. Both single-crystal and powder XRD techniques have been employed to elucidate the structural features of this compound [11] [16].
Single-crystal X-ray diffraction analysis reveals that 4-iodophenylboronic acid crystallizes in various space groups depending on crystallization conditions and the presence of co-crystallizing agents [16]. One reported crystal structure shows the compound crystallizing in the monoclinic space group P 1 21/c 1 with the following unit cell parameters [16]:
| Parameter | Value |
|---|---|
| a | 7.202 Å |
| b | 34.347 Å |
| c | 21.339 Å |
| α | 90.00° |
| β | 105.660° |
| γ | 90.00° |
| Z | 8 |
The crystal structure reveals important features about the molecular arrangement and intermolecular interactions [16]:
Powder X-ray diffraction patterns of 4-iodophenylboronic acid show characteristic peaks that serve as a fingerprint for identifying the compound and assessing its crystallinity [11]. These patterns are particularly valuable for analyzing samples prepared through different synthetic routes or crystallization methods [11].
X-ray diffraction studies of co-crystals containing 4-iodophenylboronic acid have also been reported [16]. For instance, a co-crystal with 4,7-phenanthroline has been characterized, revealing interesting supramolecular architectures directed by hydrogen bonding and halogen bonding interactions [16].
The crystallographic data obtained from XRD studies not only confirm the molecular structure of 4-iodophenylboronic acid but also provide insights into its potential applications in crystal engineering and supramolecular chemistry [11] [16].
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